molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No. B063954
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-UHFFFAOYSA-N
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Patent
US06218548B1

Procedure details

An autoclave was charged with 1.0 g of 1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane, 0.4 ml of Raney nickel and 4.0 ml of ammonia-saturated ethanol, and the contents were stirred at 80° C. for 4 hours in an atmosphere of hydrogen under a pressure of 20 kg/cm2. After completion of the reaction, the catalyst was removed by filtration and the resulting filtrate was concentrated under a reduced pressure to obtain 692 mg (92%) of the title compound in the form of colorless crystals. The thus obtained product was recrystallized from ethyl acetate and diethyl ether and used as a sample for analyses.
Name
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1([C:8]([O:10]CC)=O)[CH2:7][CH2:6]1)[C:3]#[N:4].N.[H][H]>[Ni]>[NH2:1][CH:2]1[C:5]2([CH2:7][CH2:6]2)[C:8](=[O:10])[NH:4][CH2:3]1

Inputs

Step One
Name
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
Quantity
1 g
Type
reactant
Smiles
NC(C#N)C1(CC1)C(=O)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
N
Name
Quantity
0.4 mL
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CNC(C12CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 692 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.